![molecular formula C21H17ClN4O2S3 B2815300 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1021251-39-7](/img/no-structure.png)

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

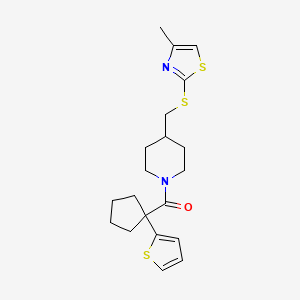

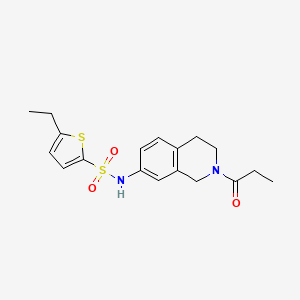

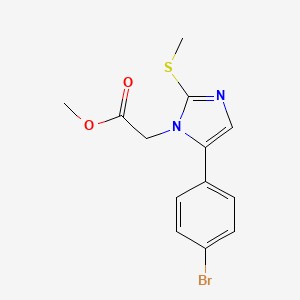

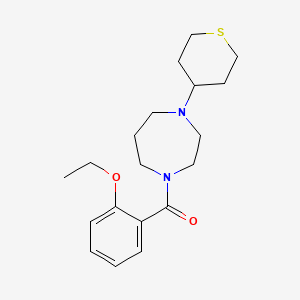

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S3 and its molecular weight is 489.02. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

CBS-1 has been investigated for its potential as an anticancer agent. In a study published in RSC Advances, a series of pyrazolo [3,4-d]pyrimidine and urea hybrids were synthesized and evaluated . Notably, CBS-1 demonstrated promising cytotoxicity against various cancer cell lines, outperforming doxorubicin. It effectively inhibited cell cycle progression, induced apoptosis, and suppressed NF-κB and IL-6 activation. Furthermore, CBS-1 exhibited tumoricidal effects in a lung adenocarcinoma xenograft mouse model.

Leucine Rich Repeat Kinase 2 (LRRK2) Modulation

LRRK2, genetically linked to Parkinson’s disease (PD), plays a crucial role in neuronal function. CBS-1 has been explored as a potential modulator of LRRK2 activity. The most common LRRK2 mutation, G2019S, leads to increased kinase activity. CBS-1’s impact on LRRK2 could have implications for PD research .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the coupling of the thiazole ring with the pyrimidine ring, and finally, the addition of the N-(4-ethylphenyl)acetamide group to the thiazole-pyrimidine ring system.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "sodium hydroxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium thiosulfate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylthiourea by reacting 4-chlorobenzaldehyde with thiourea in ethanol.", "Step 2: Synthesis of 2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine by reacting 4-chlorophenylthiourea with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine by reacting 2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with acetic anhydride and phosphorus pentoxide.", "Step 4: Synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide by reacting 3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with 4-ethylphenylamine in the presence of sodium hydroxide, followed by the addition of acetic acid and sodium nitrite to form the diazonium salt, which is then coupled with the thiazole-pyrimidine ring system in the presence of sodium bicarbonate. The resulting compound is then purified by recrystallization from ethanol and water." ] } | |

CAS RN |

1021251-39-7 |

Product Name |

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide |

Molecular Formula |

C21H17ClN4O2S3 |

Molecular Weight |

489.02 |

IUPAC Name |

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C21H17ClN4O2S3/c1-2-12-3-7-14(8-4-12)23-16(27)11-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-9-5-13(22)6-10-15/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |

InChI Key |

VBLSQEWLLJDTAO-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)

![1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2815220.png)

![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2815230.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2815232.png)

![9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2815235.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2815237.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2815238.png)